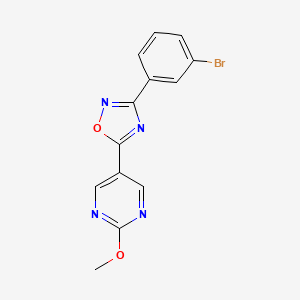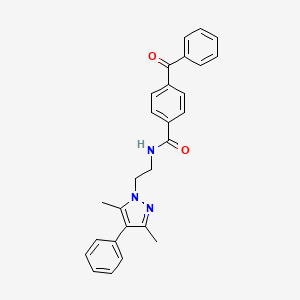
N-(4-Chlorophenyl)-4,4-difluoropiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-4,4-difluoropiperidine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and two fluorine atoms at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4,4-difluoropiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-4,4-difluoropiperidine-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a suitable base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the 4-chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-4,4-difluoropiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Research: The compound is investigated for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used in the development of new industrial chemicals and processes, particularly in the field of catalysis.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-4,4-difluoropiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound shares the 4-chlorophenyl group but differs in the presence of a pyridinyl group and a benzamide structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a 4-chlorophenyl group and a thiadiazole ring, differing in its sulfur and nitrogen content.
Uniqueness
N-(4-Chlorophenyl)-4,4-difluoropiperidine-1-carboxamide is unique due to the presence of both fluorine atoms and the piperidine ring, which confer specific chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4,4-difluoropiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N2O/c13-9-1-3-10(4-2-9)16-11(18)17-7-5-12(14,15)6-8-17/h1-4H,5-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYJQUXMSFDXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Cyclopropyl-5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2794188.png)

![2-chloro-N-[(4,5-dimethoxy-2-methylphenyl)methyl]-N-methylacetamide](/img/structure/B2794191.png)

![3-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2794194.png)
![8-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2794195.png)
![(3E)-1-(4-methoxyphenyl)-3-[3-(3-methoxypropyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2794199.png)


![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2794204.png)

![5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2794207.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2794209.png)

